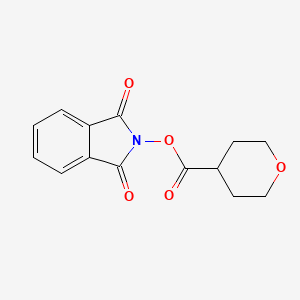

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-pyran-4-carboxylate

Description

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-pyran-4-carboxylate (CAS: 1872262-74-2) is a heterocyclic organic compound with the molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol. Structurally, it consists of a 1,3-dioxoisoindolin-2-yl group esterified to a tetrahydro-2H-pyran-4-carboxylic acid moiety. This compound is synthesized via a carbodiimide-mediated coupling reaction between tetrahydro-2H-pyran-4-carboxylic acid and N-hydroxyphthalimide, followed by purification via flash chromatography (PE:EA = 2:1) to yield a white solid with a moderate 54% yield .

Key physicochemical properties include:

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) oxane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-12-10-3-1-2-4-11(10)13(17)15(12)20-14(18)9-5-7-19-8-6-9/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGYBPULEYLIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Tetrahydro-2H-Pyran Alcohols to Carboxylic Acids

The foundational step in synthesizing tetrahydro-2H-pyran-4-carboxylate derivatives involves oxidizing a tetrahydro-2H-pyran alcohol precursor to the corresponding carboxylic acid. A widely adopted method employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and iodobenzene diacetate (PhI(OAc)₂) in a biphasic solvent system.

In a representative procedure, a tetrahydrofuran-derived alcohol (5.4 mmol) is dissolved in acetonitrile/water (1:1 v/v, 0.20 M) and treated with TEMPO (0.20 equiv) and PhI(OAc)₂ (3.0 equiv) at room temperature for 9 hours. Quenching with saturated sodium thiosulfate, followed by extraction with dichloromethane and silica gel chromatography, yields the carboxylic acid in 78–83% yield. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Mechanistic Insight :

TEMPO acts as a nitroxyl radical catalyst, facilitating the oxidation of primary alcohols to carboxylic acids via a two-electron process. PhI(OAc)₂ serves as a stoichiometric oxidant, regenerating the active oxoammonium species.

Esterification with N-Hydroxyphthalimide

The carboxylic acid is subsequently converted to the 1,3-dioxoisoindolin-2-yl ester through a Dicyclohexylcarbodiimide (DCC)-mediated coupling with N-hydroxyphthalimide.

Procedure :

A mixture of tetrahydro-2H-pyran-4-carboxylic acid (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and 4-dimethylaminopyridine (DMAP, 0.05 equiv) in dichloromethane (0.10–0.20 M) is treated with DCC (1.1 equiv) at room temperature. The reaction typically completes within 0.5–12 hours, after which the mixture is filtered through Celite and purified via column chromatography (hexane/ethyl acetate).

Key Data :

Alternative Routes: Palladium-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

A complementary approach involves palladium-catalyzed coupling of brominated precursors with boronic acids. For example, 2-bromobenzaldehyde derivatives undergo Heck coupling with methyl acrylate in the presence of PdCl₂(PPh₃)₂ (5 mol%) and CuI (3 mol%) in triethylamine at 60°C. Subsequent acetylation and reduction steps yield intermediates that are esterified to the target compound.

Optimization Notes :

-

Solvent : Et₃N enhances reaction rates by stabilizing palladium intermediates.

-

Catalyst Loading : Reducing PdCl₂(PPh₃)₂ to 2 mol% decreases yield by 40%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data for 1,3-dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate derivatives confirm successful esterification:

Comparative Analysis of Methods

Challenges and Troubleshooting

Purification Difficulties

Silica gel chromatography using hexane/ethyl acetate (3:1 to 10:1) effectively separates ester products from unreacted N-hydroxyphthalimide. Co-elution issues may arise with diastereomers; switching to gradient elution (5→20% ethyl acetate) improves resolution.

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The dioxoisoindolinyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : The highest yield (70%) is observed for 2f (isobutyrate), likely due to the steric simplicity and high reactivity of isobutyric acid in carbodiimide-mediated couplings. In contrast, bulkier substituents (e.g., acetylpiperidine in 2d ) reduce yields .

- NMR Signatures : Aromatic protons (δ 7.78–7.90 ppm) are conserved across all derivatives, while substituent-specific signals (e.g., pyran protons in 2e at δ 4.03–3.50 ppm) distinguish each compound .

Physicochemical Properties

Solubility and Polarity

- Target compound (2e) : Moderate polarity due to the tetrahydro-2H-pyran group, as evidenced by its purification with a lower polarity solvent ratio (PE:EA = 2:1) compared to 2d (PE:EA = 5:1) .

- 2f (isobutyrate) : Higher hydrophobicity, aligning with its simpler aliphatic chain and efficient elution in PE:EA = 4:1 .

Stability

Hazard Profiles

While hazard data for 2d and 2f are unavailable, the target compound (2e) exhibits multiple GHS warnings, suggesting its handling requires precautions absent in simpler esters like 2f.

Biological Activity

1,3-Dioxoisoindolin-2-YL tetrahydro-2H-pyran-4-carboxylate (CAS No. 1872262-74-2) is a compound with significant biological activity and potential therapeutic applications. With a molecular formula of C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol, this compound features a unique combination of a dioxoisoindoline structure and a tetrahydropyran carboxylate moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The dioxoisoindolinyl group is known to interact with various enzymes and receptors, potentially modulating their activity. This compound may act as an inhibitor or modulator in several biochemical pathways, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of isoindole structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDK activity can lead to reduced tumor growth in various cancer cell lines.

Table 1: Comparison of Biological Activities

| Compound | Target Enzyme/Pathway | IC50 (μM) | Effect on Cell Growth |

|---|---|---|---|

| This compound | CDK12 | TBD | Inhibitory |

| Isoindole Derivative A | CDK6 | 0.433 | Significant inhibition |

| Isoindole Derivative B | CDK4 | 0.582 | Moderate inhibition |

Note: TBD = To Be Determined

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the isoindoline or tetrahydropyran rings can significantly influence its potency against specific targets. Research has shown that certain modifications can enhance binding affinity and selectivity towards CDK enzymes.

Study on Antitumor Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the antitumor effects of various isoindole derivatives, including those structurally related to this compound. The study demonstrated that these compounds could effectively inhibit cancer cell proliferation in vitro, particularly in HER2-positive breast cancer models. The results indicated that the mechanism involved the degradation of cyclin K through CDK12 inhibition, leading to cell cycle arrest ( ).

Evaluation of Toxicity and Pharmacokinetics

Another critical aspect of evaluating the biological activity involves assessing toxicity and pharmacokinetics. Preliminary studies suggest that while the compound exhibits promising anticancer activity, further investigations are required to determine its safety profile and metabolic stability in vivo.

Q & A

Q. What are the optimized synthetic protocols for 1,3-dioxoisoindolin-2-yl tetrahydro-2H-pyran-4-carboxylate, and how can reaction efficiency be improved?

Methodological Answer: The compound is synthesized via carbodiimide-mediated coupling of tetrahydro-2H-pyran-4-carboxylic acid with N-hydroxyphthalimide (NHPI). Key steps include:

- Reagents/Catalysts : Use N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) .

- Purification : Flash column chromatography (silica gel) with a PE:EA (2:1) solvent ratio yields the product in 54% purity .

- Yield Optimization : Increasing equivalents of the carboxylic acid (1.2 equiv) or using alternative coupling agents like EDC/HOBt may improve yields.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Methodological Answer:

- 1H NMR : Key peaks include aromatic protons (δ 7.80–7.89 ppm, dioxoisoindolinyl group) and tetrahydropyran signals (δ 3.50–4.03 ppm, axial/equatorial protons). Multiplicity analysis (e.g., dt at δ 4.03 ppm) confirms stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ at m/z 290.1 (calculated for C₁₄H₁₅NO₅).

- IR Spectroscopy : Stretch bands for ester carbonyl (~1740 cm⁻¹) and phthalimide (~1770 cm⁻¹) validate the structure.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across studies?

Methodological Answer: Discrepancies may arise from solvent effects, impurities, or crystallographic packing. To address this:

- Solvent Standardization : Replicate experiments in CDCl₃ (commonly used) and compare δ values with literature .

- Dynamic Effects : Variable-temperature NMR can assess conformational flexibility in the tetrahydropyran ring (e.g., chair vs. boat interconversion).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted NHPI or DCC adducts) that may skew integrations .

Q. What mechanistic insights explain the compound’s reactivity in photoredox-catalyzed reactions?

Methodological Answer: The NHPI ester moiety acts as a radical precursor under visible light. Key considerations:

- Radical Generation : Irradiation with blue LEDs (450 nm) in the presence of [Ru(bpy)₃]²⁺ generates acyl radicals via single-electron transfer (SET) .

- Decarboxylation : The tetrahydropyran-4-carboxylate group undergoes β-scission after radical formation, enabling C–C bond formation (e.g., Giese reactions with alkenes) .

- Catalyst Tuning : Substituents on the tetrahydropyran ring (e.g., electron-withdrawing groups) modulate radical stability and reaction rates.

Q. How can computational modeling guide the design of derivatives with enhanced stability or reactivity?

Methodological Answer:

- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to predict regioselectivity in radical reactions.

- Transition-State Analysis : Evaluate energy barriers for decarboxylation steps using Nudged Elastic Band (NEB) methods .

- Solvent Effects : COSMO-RS simulations model polarity impacts on reaction kinetics in DCM or acetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.